PPIase-Parvulin Inhibitor PPIase-Parvulin Inhibitor Peptidyl-prolyl isomerases (PPIases) assist in the folding of newly-synthesized proteins, regulating the stability, localization, and activity of mature proteins. PPIase-Parvulin Inhibitor is a cell-permeable inhibitor of the PPIases Pin1 and Pin4 (IC50s = 1.5 and 1.0 µM, respectively), interacting with the PPIase domain. It blocks the proliferation of cancer cells that overexpress Pin1 and Pin4 (IC50 range = 2-5 µM), and similarly inhibits wild type mouse embryonic fibroblasts (MEFs) but not Pin1-/- MEFs. PPIase-Parvulin Inhibitor does not inhibit topoisomerase I or bind DNA. Also referred to as PiB, this compound is commonly used to determine the role of Pin1 in regulating various substrates and cellular functions.

Brand Name: Vulcanchem
CAS No.: 64005-90-9
VCID: VC0005521
InChI: InChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3
SMILES: CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O
Molecular Formula: C22H18N2O8
Molecular Weight: 438.4 g/mol

PPIase-Parvulin Inhibitor

CAS No.: 64005-90-9

VCID: VC0005521

Molecular Formula: C22H18N2O8

Molecular Weight: 438.4 g/mol

* For research use only. Not for human or veterinary use.

PPIase-Parvulin Inhibitor - 64005-90-9

Description

PPIase-Parvulin inhibitors are compounds designed to inhibit the activity of peptidyl-prolyl cis/trans isomerases (PPIases) belonging to the parvulin family. PPIases are enzymes that catalyze the cis-trans isomerization of peptide bonds preceding proline residues, a process crucial for protein folding and function. The parvulin family, which includes Pin1, is particularly significant due to its role in various cellular processes and its potential as a therapeutic target in diseases such as cancer.

Background on Parvulin-Type PPIases

Parvulins are a distinct family of PPIases that do not bind immunosuppressants like cyclosporin A or FK506, distinguishing them from cyclophilins and FK506-binding proteins, respectively . Parvulins are widely distributed across different organisms and cellular compartments, indicating their involvement in essential cellular functions . Pin1, a member of the parvulin family, is particularly notable for its role in signaling pathways and its potential as a target for cancer therapy .

Current Inhibitors of Parvulin-Type PPIases

Several compounds have been identified as Pin1 inhibitors, including KPT-6566, which covalently binds to Pin1 and induces its degradation . KPT-6566 has shown advantages over other inhibitors like Juglone and ATRA in terms of specificity and potency . Additionally, peptide-based inhibitors have been developed, such as methylacetyl-l-alanyl-l-histidyl-l-prolyl-l-phenylalaninate, which binds Pin1 with high affinity .

Table 1: Characteristics of Pin1 Inhibitors

InhibitorMechanism of ActionSpecificityPotency (IC50)
KPT-6566Covalent bindingHigh0.64 μM
JugloneCovalent interactionLowNot specified
ATRANon-covalentModerateNot specified
5kPeptide-based bindingHighNot specified

Table 2: Comparison of Parvulin-Type PPIases

PPIaseSubstrate PreferenceCellular Role
LjPar1Glu-ProPlant stress response
LjPar2Leu-Pro, Ala-ProPlant stress response
Pin1pSer/Thr-ProCancer signaling

Challenges and Future Directions

Despite progress in identifying Pin1 inhibitors, challenges remain, including achieving sufficient cell permeability and specificity. Future research should focus on developing inhibitors with improved pharmacological properties and exploring their therapeutic potential in cancer and other diseases.

CAS No. 64005-90-9
Product Name PPIase-Parvulin Inhibitor
Molecular Formula C22H18N2O8
Molecular Weight 438.4 g/mol
IUPAC Name ethyl 2-[13-(2-ethoxy-2-oxoethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]acetate
Standard InChI InChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3
Standard InChIKey WNKQGFNIIHNGQM-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O
Canonical SMILES CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O
Appearance Assay:≥95%A crystalline solid
Synonyms diethyl-1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo(lmn)(3,8)phenanthroline-2,7-diacetate
Pin1 PPIase inhibitor PiB
PubChem Compound 643974
Last Modified Sep 13 2023

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